![molecular formula C27H18F5N5O4S B607884 5-(2-amino-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4-dihydroquinazolin-6-yl)-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide CAS No. 1402345-92-9](/img/structure/B607884.png)
5-(2-amino-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4-dihydroquinazolin-6-yl)-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GSK-F1 is a novel potent inhibitor of PI4KA.
科学的研究の応用
Gaucher Disease Treatment
GSK-F1, as an inhibitor of PI4KIIIα, has been studied for its potential in treating Gaucher Disease . Gaucher Disease is a lysosomal storage disease caused by an insufficiency of the lysosomal enzyme glucocerebrosidase . The disease leads to the excessive lysosomal accumulation of unmetabolized glycolipid substrates, disrupting the structure and function of tissues and organs . GSK-F1 has shown protective effects on cell models treated with conduritol B epoxide (CBE), a Gaucher Disease model inducer .
Hormone Secretion Control
GSK-F1 has been studied for its role in controlling hormone secretion in pituitary cells . The compound is a PI4KA inhibitor, and PI4P, the product of PI4KA, has been found to control hormone secretion in a PI(4,5)P2-independent manner . This suggests that GSK-F1 could potentially influence hormone secretion through its inhibition of PI4KA .
Cancer Research
GSK-F1, as a PI4KA inhibitor, has been used in various assays for cancer research . The compound’s ability to inhibit PI4KA, an enzyme involved in phosphoinositide signaling, could potentially influence cancer cell proliferation and survival .
Prostate Cancer Research
In prostate cancer research, PI4KA expression in tumors has been found to correlate with overall survival . As a PI4KA inhibitor, GSK-F1 could potentially influence this correlation, making it a subject of interest in prostate cancer research .
Drug Development
GSK-F1 is part of a class of PI4K inhibitors that are being studied for their potential in drug development . These inhibitors are being used in various assays, some of which have entered clinical trials .
Immunology
GSK-F1, as a PI4KA inhibitor, could potentially influence the immune system. PI4KA is involved in the production of phosphoinositides, which are important signaling molecules in the immune system . Therefore, GSK-F1 could potentially be used in research studying the immune system .
作用機序
Target of Action
GSK-F1, also known as “5-(2-amino-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4-dihydroquinazolin-6-yl)-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide” or “PI4KA inhibitor-F1”, is primarily targeted against Phosphatidylinositol 4-kinase alpha (PI4KA) . PI4KA is an essential host factor for the replication of multiple RNA viruses .
Mode of Action
GSK-F1 acts as an inhibitor of PI4KA . It interacts with PI4KA and inhibits its activity, thereby preventing the synthesis of phosphatidylinositol 4-phosphate (PI4P), an important intermediate for the synthesis of membrane polyphosphoinositides . This inhibition disrupts the normal functioning of PI4KA and affects the replication of RNA viruses .
Biochemical Pathways
The primary biochemical pathway affected by GSK-F1 is the phosphatidylinositol signaling system . By inhibiting PI4KA, GSK-F1 reduces the levels of PI4P, which in turn affects the synthesis of other membrane polyphosphoinositides. These changes can disrupt various cellular functions regulated by these molecules, including intracellular trafficking and signal transduction .
Result of Action
The primary result of GSK-F1’s action is the inhibition of RNA virus replication . By inhibiting PI4KA, GSK-F1 disrupts the normal functioning of the phosphatidylinositol signaling system, which is crucial for the replication of RNA viruses . This makes GSK-F1 a potential therapeutic agent for diseases caused by RNA viruses.
特性
IUPAC Name |
5-[2-amino-4-oxo-3-[2-(trifluoromethyl)phenyl]quinazolin-6-yl]-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18F5N5O4S/c1-41-24-23(42(39,40)36-21-9-7-16(28)12-19(21)29)11-15(13-34-24)14-6-8-20-17(10-14)25(38)37(26(33)35-20)22-5-3-2-4-18(22)27(30,31)32/h2-13,36H,1H3,(H2,33,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRFVAYVUUHQCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4C(F)(F)F)N)S(=O)(=O)NC5=C(C=C(C=C5)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18F5N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-amino-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4-dihydroquinazolin-6-yl)-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。